6-Amino-5-iodonicotinonitrile
Overview
Description
6-Amino-5-iodonicotinonitrile is an organic compound with the molecular formula C6H4IN3 . It has a molecular weight of 245.02 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . This process uses a non-hazardous coupling reagent known as COMU . The reaction conditions are optimized to precipitate pure products after only 5 to 10 minutes of reaction time .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Alzheimer's Disease Research
6-Amino-5-iodonicotinonitrile derivatives, such as [18F]FDDNP, have been used in Alzheimer's disease (AD) research. A study by Shoghi-Jadid et al. (2002) utilized [18F]FDDNP in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living AD patients. This noninvasive technique is significant for diagnostic assessment and monitoring treatment response in AD patients (Shoghi-Jadid et al., 2002).
Chemical Synthesis
In chemical synthesis, this compound derivatives have been used as intermediates. Lavecchia et al. (2004) reported the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, involving palladium-mediated coupling reactions. This synthesis pathway is significant in the production of various compounds with potential applications in different fields (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Corrosion Inhibition
Research by Ansari et al. (2015) explored the use of pyridine derivatives, including this compound, as corrosion inhibitors. Specifically, they investigated the adsorption and inhibitory effects of these derivatives on N80 steel corrosion in HCl. This study contributes to the understanding of corrosion processes and the development of more effective corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).
Drug Development and Biological Studies
This compound and its derivatives have also been utilized in drug development and biological studies. Challa et al. (2021) explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1. This research contributes to the development of new therapeutic agents (Challa et al., 2021).
Environmental Applications
In environmental science, research on the microbial degradation of explosives has shown that this compound derivatives are involved in the biodegradation processes. Hawari et al. (2000) detailed the microbial degradation pathways of various explosives, emphasizing the importance of understanding these processes for environmental cleanup efforts (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
6-amino-5-iodopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIDXQBQCDCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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